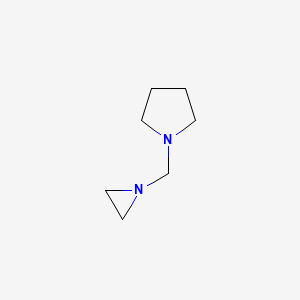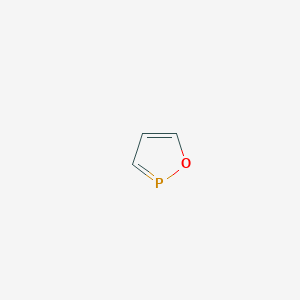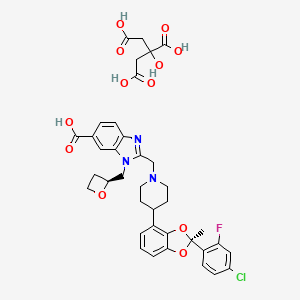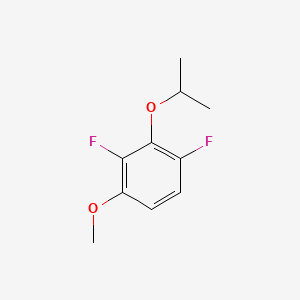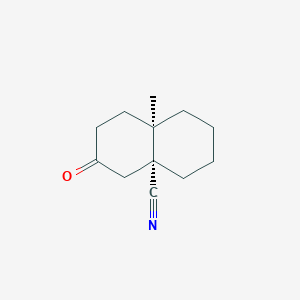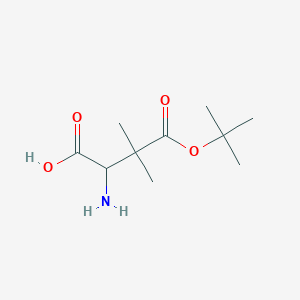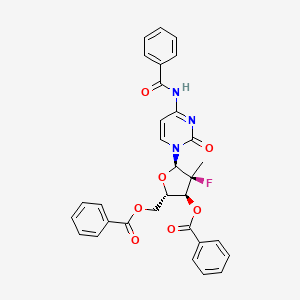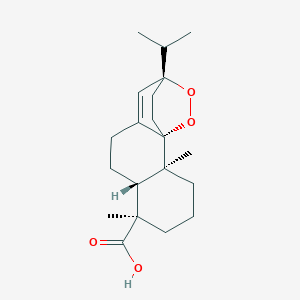
9,13-Epidioxy-8(14)-abieten-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Epidioxy-8(14)-abieten-18-oic acid is a diterpenoid compound derived from the herbs of Cedrus deodara. It has a molecular formula of C20H30O4 and a molecular weight of 334.45 g/mol . This compound is known for its potent inhibitory effects on Epstein-Barr virus early antigen activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 9,13-Epidioxy-8(14)-abieten-18-oic acid are not well-documented. given its natural occurrence, extraction from plant sources followed by purification is a plausible method.
Chemical Reactions Analysis
Types of Reactions
9,13-Epidioxy-8(14)-abieten-18-oic acid undergoes various chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and solvents like chloroform and dichloromethane .
Major Products
Scientific Research Applications
9,13-Epidioxy-8(14)-abieten-18-oic acid has several scientific research applications:
Chemistry: It is used as a signaling inhibitor and in studies related to its biological and pharmacological activities.
Biology: The compound shows potent inhibitory effects on Epstein-Barr virus early antigen activation.
Medicine: Its antiviral properties make it a subject of interest in medical research.
Mechanism of Action
The mechanism of action of 9,13-Epidioxy-8(14)-abieten-18-oic acid involves its inhibitory effects on Epstein-Barr virus early antigen activation . The molecular targets and pathways involved in this process are not fully elucidated but are believed to be related to its interaction with specific viral proteins and cellular pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1S,2S,6R,7R,12S)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19+,20-/m0/s1 |
InChI Key |
OOHFJWCHEFCJDC-ZMHJYQQXSA-N |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
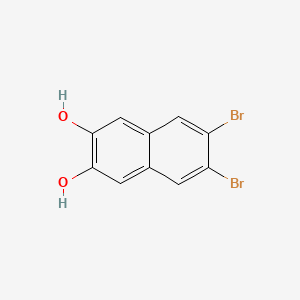
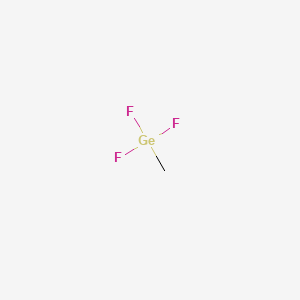
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)


